molecular formula C6H5BFNO4 B1471207 2-Fluoro-4-nitrophenylboronic acid CAS No. 1436608-93-3

2-Fluoro-4-nitrophenylboronic acid

Cat. No. B1471207
CAS RN: 1436608-93-3
M. Wt: 184.92 g/mol
InChI Key: LIHVMWUGFTUYLK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is a solid substance and has a molecular weight of 184.92 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitrophenylboronic acid is represented by the InChI code 1S/C6H5BFNO4/c8-6-3-4 (9 (12)13)1-2-5 (6)7 (10)11/h1-3,10-11H . This indicates that the molecule consists of a phenyl ring with a boronic acid, a nitro group, and a fluorine atom attached to it.


Physical And Chemical Properties Analysis

2-Fluoro-4-nitrophenylboronic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Sensing Applications

Boronic acids, including 2-Fluoro-4-nitrophenylboronic acid, interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is utilized in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems .

Cross-Coupling Reactions

This compound is used as a reagent in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings. These reactions are pivotal in creating carbon-carbon bonds which are essential in organic synthesis .

C-H Activation Reactions

It serves as a reagent for regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulations. These reactions are part of C-H activation processes, which are important for constructing complex molecules .

Diels-Alder Reactions

2-Fluoro-4-nitrophenylboronic acid is also used in Diels-Alder reactions, which are cycloaddition reactions used to form ring structures in organic chemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-fluoro-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHVMWUGFTUYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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